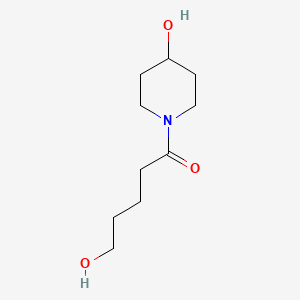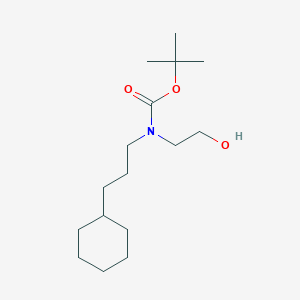
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane is a fluorinated organic compound with the molecular formula C6H10F4O2. It is known for its unique chemical properties, making it valuable in various industrial and scientific applications. This compound is characterized by the presence of four fluorine atoms and a methoxyethoxy group attached to a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane can be synthesized through the reaction of fluorinated alkanes with fluorinated ethers. The process typically involves the use of specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve the required quality for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert it into less oxidized forms, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its unique properties make it useful in biochemical assays and studies involving fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form stable complexes with various substrates. This reactivity is harnessed in different applications, from catalysis to material science .
Vergleich Mit ähnlichen Verbindungen
- 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
- 1,1,2,2-Tetrafluoro-3-methoxypropane
Uniqueness: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane is unique due to its specific combination of fluorine atoms and the methoxyethoxy group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
76127-08-7 |
|---|---|
Molekularformel |
C6H10F4O2 |
Molekulargewicht |
190.14 g/mol |
IUPAC-Name |
1,1,2,2-tetrafluoro-3-(2-methoxyethoxy)propane |
InChI |
InChI=1S/C6H10F4O2/c1-11-2-3-12-4-6(9,10)5(7)8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
JQDHEQZFNULYPT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


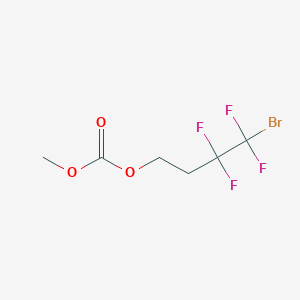
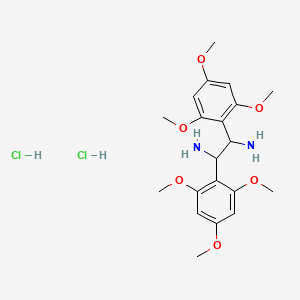
![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)




![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)
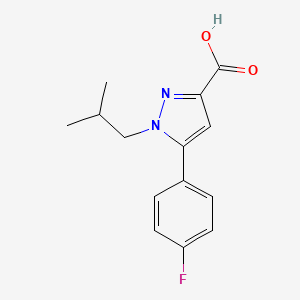
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)

